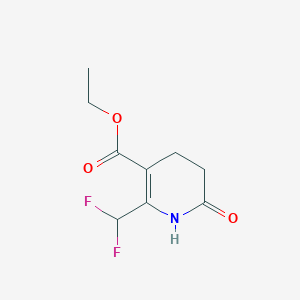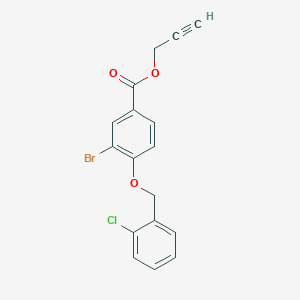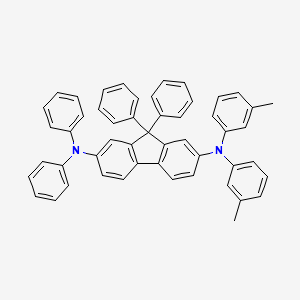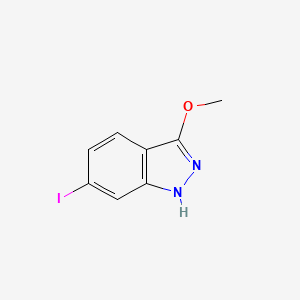![molecular formula C6H3BrClN3O B15230871 6-bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B15230871.png)
6-bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives. For instance, the reaction of pyrrole with bromohydrazone under specific conditions can yield the desired triazine compound . Another approach involves the formation of triazinium dicyanomethylide, followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves multistep synthesis processes. These processes often include the use of transition metal-mediated reactions and rearrangement of pyrrolooxadiazines . The optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions are common, where the bromine or chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, phosphorus tribromide, and various reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, halogen substitution reactions can yield a variety of substituted triazine derivatives .
Aplicaciones Científicas De Investigación
6-bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolo[2,1-f][1,2,4]triazine derivatives, such as:
- 6-chloro-5-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
- 6-iodo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Uniqueness
What sets 6-bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. This unique structure makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C6H3BrClN3O |
|---|---|
Peso molecular |
248.46 g/mol |
Nombre IUPAC |
6-bromo-5-chloro-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H3BrClN3O/c7-3-1-11-5(4(3)8)6(12)9-2-10-11/h1-2H,(H,9,10,12) |
Clave InChI |
FZDQOUDQRSLSFO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C2N1N=CNC2=O)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B15230808.png)

![Octahydropyrano[3,4-b]pyrrol-7-one](/img/structure/B15230823.png)



![2-(2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid](/img/structure/B15230850.png)





